1-Methylaziridine

Physical chemistry Volatility Handling safety

1-Methylaziridine (N-methylaziridine, CAS 1072-44-2) is a three-membered N-heterocycle belonging to the aziridine family, bearing a methyl substituent on the ring nitrogen. With a molecular formula of C₃H₇N and a molecular weight of 57.09 g/mol, it is the simplest N-alkylated aziridine.

Molecular Formula C3H7N
Molecular Weight 57.09 g/mol
CAS No. 1072-44-2
Cat. No. B090106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylaziridine
CAS1072-44-2
Molecular FormulaC3H7N
Molecular Weight57.09 g/mol
Structural Identifiers
SMILESCN1CC1
InChIInChI=1S/C3H7N/c1-4-2-3-4/h2-3H2,1H3
InChIKeyXLJQPXVBQNJNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylaziridine (CAS 1072-44-2): Physical Properties, Chemical Class, and Procurement Context


1-Methylaziridine (N-methylaziridine, CAS 1072-44-2) is a three-membered N-heterocycle belonging to the aziridine family, bearing a methyl substituent on the ring nitrogen [1]. With a molecular formula of C₃H₇N and a molecular weight of 57.09 g/mol, it is the simplest N-alkylated aziridine [1][2]. The compound is characterized by extreme volatility: a boiling point of 27.5 °C and a vapor pressure of 692 mmHg at 25 °C, placing it among the most volatile aziridines available commercially . It exists as a colorless liquid at ambient temperature and serves as a reactive building block in organic synthesis, a precursor to N-methylaziridinium ion chemistry, and a specified pharmacopeial impurity reference standard for the alkylating antineoplastic agent thiotepa [3].

Why 1-Methylaziridine Cannot Be Interchanged with Aziridine, 2-Methylaziridine, or 1-Ethylaziridine in Research and Industrial Workflows


Despite sharing a three-membered aziridine core, N-substitution position and identity fundamentally alter physical handling requirements, electronic structure, and reactivity pathways. 1-Methylaziridine (N-methyl substitution) exhibits a boiling point 28.5 °C lower than parent aziridine and a vapor pressure more than threefold higher, dictating distinct storage and handling protocols . The N-methyl group alters ring geometry at the sub-ångström level, shortens the N–C bond, and increases the C–N–C angle relative to the parent aziridine—geometric perturbations that modulate the ring-strain energy landscape and the nitrogen inversion barrier [1]. Furthermore, N-methyl substitution enables formation of stable N-methylaziridinium ions upon alkylation, unlocking completely regioselective and stereoselective ring-opening manifolds that are inaccessible with C-methylated analogs such as 2-methylaziridine [2]. These cumulative differences mean that substituting one aziridine congener for another without re-optimizing reaction conditions, analytical methods, or safety protocols risks compromised yield, altered selectivity, and regulatory non-compliance in pharmaceutical impurity profiling .

1-Methylaziridine: Quantified Differentiation Against Aziridine, 2-Methylaziridine, and 1-Ethylaziridine


Boiling Point and Vapor Pressure: 1-Methylaziridine Is the Most Volatile Simple Aziridine—A Critical Procurement and Handling Differentiator

1-Methylaziridine exhibits the lowest boiling point (27.5 °C at 760 mmHg) and the highest vapor pressure (692 mmHg at 25 °C) among the four simple aziridine congeners compared [1]. Its boiling point is 28.5 °C lower than that of the parent aziridine (56 °C), 39 °C lower than 2-methylaziridine (66–67 °C), and 21 °C lower than 1-ethylaziridine (48.6 °C) [2][3]. Its vapor pressure is 3.1× that of aziridine (~213–221 mmHg), 4.6× that of 2-methylaziridine (~151 mmHg), and 2.2× that of 1-ethylaziridine (308 mmHg) [4][5]. These differences are sufficiently large to necessitate distinct storage (refrigeration vs. ambient), handling (closed-system vs. fume hood), and shipping classifications.

Physical chemistry Volatility Handling safety

Ring Geometry: N-Methyl Substitution Shortens the N–C Bond by 0.011 Å and Widens the C–N–C Angle by 0.8° Relative to Aziridine

High-level ab initio calculations (MP2/TZ2P) by Nielsen (1998) provide a direct head-to-head comparison of optimized ground-state geometries [1]. Upon N-methyl substitution, the N–C bond distance in the aziridine ring decreases from 1.474 Å (aziridine) to 1.463 Å (1-methylaziridine), a contraction of 0.011 Å [1]. Simultaneously, the C–N–C bond angle increases from 60.3° to 61.1°, and the opposing C–C bond elongates from 1.480 Å to 1.486 Å [1]. These geometric perturbations, while subtle in absolute terms, are mechanistically significant: the shorter N–C bond implies altered hybridization at nitrogen, and the wider C–N–C angle modulates the ring-strain energy distribution and the nitrogen inversion barrier [2].

Computational chemistry Structural chemistry Ring strain

Gas-Phase Proton Affinity: 1-Methylaziridine Is a Stronger Gas-Phase Base than 2-Methylaziridine by 2.3 kcal/mol

NIST-evaluated gas-phase ion energetics data reveal that 1-methylaziridine possesses a proton affinity (PA) of 223.4 kcal/mol and a gas basicity (GB) of 216.1 kcal/mol [1]. In comparison, 2-methylaziridine (propyleneimine) has a PA of 221.1 kcal/mol and a GB of 213.2 kcal/mol, a difference of 2.3 kcal/mol in PA and 2.9 kcal/mol in GB [2]. The parent aziridine has a calculated PA of approximately 216.9 kcal/mol (G4MP2 level) [3]. This ordering—1-methylaziridine > 2-methylaziridine > aziridine—is consistent with the electron-donating effect of N-methyl substitution and the finding that N-methyl derivatives are generally the strongest bases within each ring-size family of nitrogen heterocycles [4].

Thermochemistry Basicity Ion energetics

Ionization Energy: 1-Methylaziridine Has a 0.3 eV Lower First Ionization Energy than 2-Methylaziridine

Photoelectron spectroscopy data compiled by NIST shows that 1-methylaziridine has a first ionization energy (IE) of 8.7 eV (vertical) as measured by Aue and Bowers (1979), with a subsequent determination of 9.20 eV (vertical) by Cauletti et al. (1986) [1]. In contrast, 2-methylaziridine (propyleneimine) has an ionization potential of 9.00 eV as reported in the NIOSH Pocket Guide [2]. The 0.3 eV difference (using the earliest consistent PE measurement for 1-methylaziridine) indicates that N-methyl substitution raises the energy of the nitrogen lone-pair HOMO relative to C-methyl substitution, consistent with the electron-donating character of the N-methyl group. Photoelectron spectra of 1-substituted aziridines have been systematically analyzed using MNDO and ab initio methods, confirming that the nitrogen lone-pair ionization band shifts in a predictable manner with N-substitution identity [3].

Photoelectron spectroscopy Electronic structure Ionization potential

N-Methylaziridinium Ion Formation: Complete Regio- and Stereoselectivity in Ring-Opening—A Reactivity Manifold Inaccessible to 2-Methylaziridine

The N-methyl group of 1-methylaziridine is the critical structural feature enabling formation of stable N-methylaziridinium ions upon alkylation with methyl triflate or related electrophiles [1]. Yoon et al. (2012) demonstrated that 2-substituted N-methylaziridinium ions react with diverse nucleophiles—including amines, azides, alkoxides, cyanide, and organomagnesium bromides—to yield ring-opened products as single isomers with complete regio- and stereoselectivity [1][2]. In contrast, C-methylated aziridines such as 2-methylaziridine lack the N-alkyl group required for stable aziridinium ion generation via N-alkylation and instead require N-protonation or N-acylation for activation, often with lower regio- and stereochemical fidelity [3]. This distinction makes 1-methylaziridine the congener of choice for synthetic sequences requiring predictable, high-fidelity ring-opening to access chiral 1,2-difunctionalized amine products.

Synthetic methodology Aziridinium chemistry Regioselectivity

Pharmacopeial Identity: 1-Methylaziridine Is a Specified Thiotepa Impurity Reference Standard—A Sole-Source Procurement Rationale

1-Methylaziridine (CAS 1072-44-2) is explicitly listed as 'Thiotepa Impurity 6' and 'Triethylenethiophosphoramide 1' in pharmaceutical impurity reference standard catalogs and chemical databases [1]. It is used in analytical method development, method validation (AMV), and quality control (QC) applications during thiotepa drug substance and drug product manufacturing, serving as a reference standard for traceability against pharmacopeial standards (USP or EP) . Neither aziridine (CAS 151-56-4), 2-methylaziridine (CAS 75-55-8), nor 1-ethylaziridine (CAS 1072-45-3) is designated as a thiotepa-specific impurity reference standard. This regulatory designation creates a non-substitutable procurement requirement for analytical laboratories conducting thiotepa impurity profiling.

Pharmaceutical analysis Impurity profiling Reference standards

Procurement-Driven Application Scenarios for 1-Methylaziridine (CAS 1072-44-2) Based on Quantitative Differentiation Evidence


Synthesis of Chiral 1,2-Difunctionalized Amines via N-Methylaziridinium Ion Ring-Opening

When a synthetic route requires complete regio- and stereoselective ring-opening of an aziridine to produce enantiopure β-functionalized amines or 1,2-diamines, 1-methylaziridine is the preferred starting material. As demonstrated by Yoon et al. (2012), N-methylaziridinium ions generated from N-methyl aziridines react with a broad range of nucleophiles to furnish single-isomer products—a level of selectivity that is not reliably achievable with C-methylated analogs such as 2-methylaziridine, whose ring-opening regioselectivity varies widely with nucleophile identity [1]. Procurement of 1-methylaziridine for this application is justified by the N-methyl substitution pattern, which is structurally required for stable aziridinium ion formation via N-alkylation.

Pharmaceutical Impurity Reference Standard for Thiotepa Analytical Method Development

Laboratories performing analytical method validation, stability studies, or quality control release testing for thiotepa drug substance or drug product must procure 1-methylaziridine specifically as 'Thiotepa Impurity 6' [1]. No other simple aziridine congener (aziridine, 2-methylaziridine, or 1-ethylaziridine) is designated as a thiotepa-specific impurity reference standard. This regulatory requirement creates a non-discretionary procurement pathway that is independent of chemical performance criteria [2].

Computational Reactivity Modeling Requiring Experimentally Validated Gas-Phase Thermochemical Parameters

For computational chemistry groups parameterizing force fields or validating DFT functionals against experimental gas-phase data, 1-methylaziridine offers the most complete NIST-evaluated ion energetics dataset among simple aziridines: proton affinity (223.4 kcal/mol), gas basicity (216.1 kcal/mol), and ionization energy (8.7 eV) are all available from critically evaluated compilations [1]. The 2.3 kcal/mol difference in proton affinity between 1-methylaziridine and 2-methylaziridine provides a discriminating test case for computational methods seeking to resolve substituent effects on basicity in strained heterocycles [2].

Development of Multifunctional Methylaziridine-Based Crosslinking Agents for Pressure-Sensitive Adhesives

1-Methylaziridine serves as a key synthetic intermediate for the preparation of multifunctional methylaziridine crosslinking agents used in acrylic pressure-sensitive adhesive (PSA) formulations [1]. The N-methyl substitution pattern is structurally required for generating the methylaziridine pharmacophore incorporated into crosslinkers such as trimethylolpropane tris(2-methyl-1-aziridinepropionate). These crosslinking systems provide tunable tack, adhesion, and cohesion profiles in PSA tapes, labels, and decorative films. The extreme volatility of 1-methylaziridine (bp 27.5 °C, VP 692 mmHg) necessitates closed-system handling during crosslinker synthesis but also facilitates removal of unreacted monomer from the final product .

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